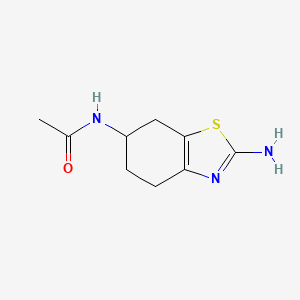

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

Description

Historical Context of Benzothiazole Research

The benzothiazole ring system has a rich history dating back to the late 19th century, when 2-substituted benzothiazoles such as 2-chloro- and 2-phenylbenzothiazoles were first reported by A.W. Hofmann in 1879. This pioneering work established the foundation for what would become one of the most important heterocyclic scaffolds in organic chemistry. The early recognition of benzothiazole's potential was further solidified in 1921 with the discovery that 2-sulfanylbenzothiazoles could serve as vulcanization accelerators for natural and synthetic rubber, marking the first major industrial application of these compounds.

The development of benzothiazole chemistry gained significant momentum throughout the 20th century as researchers began to recognize the diverse pharmacological activities associated with this bicyclic system. Parent benzothiazole was first isolated from natural sources in 1967 from the volatiles of American cranberries Vaccinium macrocarpon, demonstrating that these compounds occur naturally in biological systems. This discovery was particularly significant as it established benzothiazole as more than just a synthetic curiosity, revealing its presence in nature and suggesting potential biological relevance.

The systematic investigation of benzothiazole derivatives expanded considerably with the recognition that the benzothiazole ring system is present in numerous marine and terrestrial plants, exhibiting a wide range of pharmacological activities. Naturally occurring benzothiazole compounds, such as 6-hydroxybenzothiazole-5-acetic acid, known as antibiotic C304A or M4582, demonstrated the therapeutic potential inherent in this scaffold. These early discoveries laid the groundwork for the extensive medicinal chemistry research that would follow, establishing benzothiazole as a privileged scaffold in drug discovery.

Significance of Tetrahydrobenzothiazole Derivatives in Chemical Research

Tetrahydrobenzothiazole derivatives represent a specialized subset of benzothiazole compounds that have gained particular attention in pharmaceutical research due to their enhanced pharmacological properties and improved drug-like characteristics. The saturation of the benzene ring in these derivatives fundamentally alters their electronic properties and spatial configuration, often resulting in compounds with superior biological activity compared to their fully aromatic counterparts. This structural modification has proven particularly valuable in the development of compounds targeting the central nervous system, where the tetrahydrobenzothiazole scaffold has demonstrated exceptional utility.

The importance of tetrahydrobenzothiazole derivatives in chemical research has been underscored by their widespread investigation for bioactivity across multiple therapeutic areas. Research spanning from 2015 to 2020 revealed that benzothiazole derivatives, including tetrahydrobenzothiazole compounds, were patented for a diverse range of therapeutic applications, with particular emphasis on cancer research, neurodegeneration, and metabolic diseases. The versatility of the tetrahydrobenzothiazole scaffold has made it an attractive target for medicinal chemists seeking to develop novel therapeutic agents with improved selectivity and efficacy profiles.

Patent literature has extensively documented the synthetic accessibility and chemical versatility of tetrahydrobenzothiazole derivatives, highlighting their potential as building blocks for pharmaceutical development. The ease of functionalization at multiple positions on the tetrahydrobenzothiazole ring system allows for systematic structure-activity relationship studies, enabling researchers to optimize biological activity while maintaining favorable pharmacokinetic properties. This synthetic flexibility has been particularly valuable in the development of dopamine receptor agonists and neuroprotective agents, where subtle structural modifications can dramatically impact therapeutic efficacy.

Contemporary research has demonstrated that tetrahydrobenzothiazole derivatives possess unique mechanisms of action that distinguish them from other heterocyclic systems. Studies have shown that these compounds can interact with multiple biological targets simultaneously, including dopamine receptors, mitochondrial pathways, and various enzymatic systems involved in neuroprotection. This polypharmacological profile has made tetrahydrobenzothiazole derivatives particularly attractive for the treatment of complex neurological disorders where single-target approaches have proven insufficient.

Discovery and Initial Characterization of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide

This compound emerged as a compound of significant interest through systematic investigations of tetrahydrobenzothiazole derivatives and their pharmaceutical applications. The compound was initially characterized during research focused on developing improved synthetic pathways for amino-substituted tetrahydrobenzothiazole derivatives, particularly those related to the synthesis of therapeutically active compounds. This acetamide derivative was identified as both a synthetic intermediate and a related impurity in the production of pharmacologically active tetrahydrobenzothiazole compounds, leading to its detailed characterization and study.

The structural elucidation of this compound revealed several distinctive features that distinguish it from other tetrahydrobenzothiazole derivatives. The compound possesses the Chemical Abstracts Service registry number 104617-51-8 and is characterized by the molecular formula C₉H₁₃N₃OS, with a molecular weight of 211.28 grams per mole. The presence of both amino and acetamide functional groups in the molecule creates unique electronic and steric properties that influence its chemical behavior and potential biological activity.

Properties

IUPAC Name |

N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-5(13)11-6-2-3-7-8(4-6)14-9(10)12-7/h6H,2-4H2,1H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKCTWPNUINDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=C(C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546341 | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104617-51-8 | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, N-(2-amino-4,5,6,7-tetrahydro-6-benzothiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Acetylation of 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole

The most straightforward and commonly employed synthetic route to prepare N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is the acetylation of the free amine group on 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole using acetic anhydride or acetyl chloride under controlled temperature conditions.

- Reaction conditions : The reaction is typically carried out in an inert solvent such as methyl ethyl ketone or tetrahydrofuran at temperatures ranging from 0°C to 40°C to optimize yield and minimize side reactions.

- Procedure : The amine compound is dissolved in the solvent under nitrogen atmosphere, and acetic anhydride is added dropwise over a period of 1-2 hours while maintaining the temperature. The mixture is then stirred for an additional period to ensure complete conversion.

- Work-up : After reaction completion, the mixture is cooled, and the product is isolated by extraction, crystallization, or filtration techniques.

This method yields the target acetamide compound with high purity and is scalable for industrial production.

Use of Propionic Anhydride and Subsequent Reduction

In some synthetic strategies, a propionylated intermediate is first formed by reacting the amino tetrahydrobenzothiazole with propionic anhydride. This intermediate is then subjected to reduction (e.g., using sodium borohydride or lithium aluminum hydride) to yield the desired acetamide derivative.

- Intermediates : The propionylated intermediate (e.g., (R)-N-(6-propionylamino-4,5,6,7-tetrahydro-benzothiazol-2-yl)-amine) is isolated and purified before reduction.

- Reduction step : Sodium borohydride in tetrahydrofuran at 20-25°C is used to reduce the intermediate to the acetamide derivative.

- Advantages : This two-step approach allows fine control over stereochemistry and purity, especially when preparing enantiomerically enriched compounds.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Acetylation | Acetic anhydride + 2-amino-4,5,6,7-tetrahydrobenzothiazole | 20–40 | Methyl ethyl ketone (MEK) or THF | Dropwise addition, inert atmosphere |

| Propionylation (intermediate) | Propionic anhydride + amine derivative | 28–32 | MEK | Controlled addition over 2 hours |

| Reduction | Sodium borohydride + intermediate | 20–25 | Tetrahydrofuran (THF) | Slow addition of iodine solution |

| Crystallization | i-Propanol-water or toluene | 0–5 | Appropriate solvent | Cooling and stirring for product isolation |

Purification and Isolation Techniques

- Crystallization : The crude product is often crystallized from solvent mixtures such as isopropanol-water or toluene to obtain pure crystalline forms.

- Extraction : Organic-aqueous phase separations are used to remove impurities.

- Filtration and washing : The precipitate is filtered under suction and washed with cold solvents to improve purity.

- Drying : The final compound is dried under vacuum at moderate temperatures (~40-45°C).

Research Findings and Industrial Relevance

- The synthetic procedures described fulfill industrial requirements for yield, purity, and scalability.

- The reaction temperatures and solvent systems are optimized to minimize side reactions such as over-acetylation or decomposition.

- The crystalline forms obtained are well-characterized, with defined X-ray powder diffraction patterns confirming product identity.

- The compound’s preparation is closely related to intermediates used in the synthesis of pharmacologically active molecules like pramipexole, indicating its importance in medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acetylation | 2-Amino-4,5,6,7-tetrahydrobenzothiazole, acetic anhydride | 20-40°C, MEK or THF | Simple, high yield, scalable | Requires controlled temperature |

| Propionylation + Reduction | Propionic anhydride, NaBH4 | 28-32°C (propionylation), 20-25°C (reduction) | Allows stereochemical control | Multi-step, more complex |

| Enzymatic Resolution (adapted) | Enzymes, acetyl donors | Mild, aqueous conditions | High enantiomeric purity | Requires enzyme availability |

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiparkinsonian Activity

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is structurally related to pramipexole, a well-known antiparkinsonian agent. Research indicates that this compound exhibits dopaminergic activity, making it a candidate for the treatment of Parkinson's disease. Its mechanism involves stimulating dopamine receptors, which could help alleviate motor symptoms associated with the disease .

1.2 Anti-inflammatory Properties

Studies have shown that benzothiazole derivatives possess anti-inflammatory effects. This compound may exhibit similar properties due to its ability to modulate inflammatory pathways. This potential application is significant for developing new anti-inflammatory drugs .

1.3 Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that benzothiazole derivatives can inhibit the growth of various bacterial strains. This compound could be explored as a lead compound for developing new antibiotics .

Biochemical Applications

2.1 Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with certain kinases or phosphatases could provide insights into new therapeutic targets for metabolic disorders .

2.2 Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. It can be utilized to study enzyme-substrate interactions or cellular uptake mechanisms in various biological systems .

Material Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing the mechanical and thermal properties of materials. Its functional groups can facilitate cross-linking reactions in polymer synthesis .

3.2 Photovoltaic Materials

Recent advancements suggest that compounds like this compound can be used in the development of organic photovoltaic materials due to their electronic properties. This application is crucial for improving the efficiency of solar cells .

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to its observed biological effects . Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Acetamide vs. Propanamide Derivatives

The primary structural analogs differ in the acyl group attached to the 6-position of the tetrahydrobenzothiazole ring:

Key Observations :

- The propanamide derivatives exhibit higher molecular weights due to the additional methylene group.

- Stereochemistry (R vs. S) significantly impacts biological activity and regulatory classification. For example, the S-isomer is a recognized impurity in pramipexole dihydrochloride monohydrate, a dopamine agonist used to treat Parkinson’s disease .

Amino-Substituted Derivatives

Compounds with modifications to the amino group or adjacent positions:

Key Observations :

- Pramipexole replaces the 6-acetamide group with a propylamino substituent, enhancing its dopamine receptor affinity .

Trifluoromethyl and Aryl-Substituted Derivatives

Examples from patent literature ():

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

Key Features :

- These compounds introduce electron-withdrawing groups (e.g., CF₃) and aryl moieties to the benzothiazole core, likely improving metabolic stability and target binding in drug discovery .

Structural and Functional Insights

- Stereochemical Influence : The S-configuration in pramipexole impurities correlates with specific metabolic pathways, underscoring the importance of chiral resolution in pharmaceutical synthesis .

Biological Activity

N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃N₃OS

- Molecular Weight : 211.29 g/mol

- CAS Number : 104617-51-8

- Melting Point : 225 °C (dec.) .

This compound exhibits various biological activities primarily through its interaction with specific enzymes and receptors. It has been studied for its potential as a multitarget-directed ligand (MTDL) in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms:

- Cholinesterase Inhibition : The compound shows significant inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmitter regulation in the brain. This inhibition is essential for enhancing cholinergic neurotransmission in Alzheimer's disease models .

- β-Secretase Inhibition : It has been reported to inhibit β-secretase activity, which is involved in amyloid-beta peptide production. This suggests a potential role in reducing amyloid plaque formation in Alzheimer's disease .

Biological Activity Data

The following table summarizes the biological activity of this compound based on various studies:

| Activity Type | IC50 (μM) | Reference |

|---|---|---|

| AChE Inhibition | 0.62 | |

| BuChE Inhibition | 0.69 | |

| β-Secretase Inhibition | 0.38 | |

| MAO-B Inhibition | 5.15 | |

| Antioxidant Activity | Varies |

Case Studies

-

Neuroprotective Effects :

A study demonstrated that derivatives of this compound exhibited neuroprotective effects by reducing oxidative stress and preventing neuronal cell death in vitro. The compounds showed a strong ability to scavenge free radicals and chelate metal ions like Fe²⁺ and Cu²⁺ . -

Alzheimer's Disease Models :

In animal models of Alzheimer's disease, compounds similar to this compound were found to improve cognitive function significantly. These studies highlighted the compound's ability to penetrate the blood-brain barrier (BBB), making it a promising candidate for further development .

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits acceptable safety profiles when tested on normal human cells (SH-SY5Y and HepG2). However, comprehensive toxicological studies are necessary to establish its safety for clinical use .

Q & A

Basic: What are the common synthetic routes for N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide?

Methodological Answer:

The synthesis typically involves condensation reactions of 4,5,6,7-tetrahydro-1,3-benzothiazol-6-amine derivatives with acetylating agents. For example, in structurally related compounds, reactions like refluxing 1-(1-adamantylacetyl)-1H-imidazole with benzothiazol-2-amine in chloroform have been employed to form acetamide derivatives . Another approach includes using tert-butyl carbamate intermediates to protect reactive amino groups during multi-step syntheses . Key steps often involve optimizing reaction time, temperature (e.g., 6 hours at reflux conditions), and purification via crystallization (e.g., from ethanol) .

Basic: How is the structure of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : 1H NMR (500 MHz, DMSO-d6) identifies proton environments, such as methoxy (δ 3.76 ppm) and aromatic protons (δ 7.01–7.73 ppm) in related benzothiazole derivatives .

- IR Spectroscopy : Peaks at ~1668 cm⁻¹ confirm the presence of carbonyl (C=O) groups in acetamide moieties .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen-bonded dimers in triclinic P1 space groups) . Software like SHELXL refines crystallographic data to validate geometry .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions may arise from dynamic molecular behavior (e.g., tautomerism) or overlapping signals. Strategies include:

- Cross-Validation : Compare NMR, IR, and mass spectrometry data with computational predictions (e.g., density functional theory for optimized geometries).

- Crystallographic Validation : Use X-ray diffraction to unambiguously confirm bond connectivity and stereochemistry, as demonstrated for adamantyl-substituted benzothiazole acetamides .

- Dynamic NMR Experiments : Variable-temperature NMR can resolve conformational equilibria or slow-exchange processes .

Advanced: What challenges arise in impurity profiling for this compound, and how are they addressed?

Methodological Answer:

Impurities often stem from incomplete reactions, stereoisomerism, or degradation. For example, diastereomeric mixtures of tetrahydrobenzothiazole derivatives have been reported as process-related impurities . Analytical strategies include:

- HPLC-MS : High-resolution mass spectrometry identifies impurities by molecular weight and fragmentation patterns.

- Chiral Chromatography : Separates enantiomers or diastereomers, particularly critical for pharmacologically active compounds like pramipexole analogs .

- Reference Standards : Compare retention times and spectra with synthesized impurity standards (e.g., propionamide derivatives in ) .

Advanced: How does crystal packing influence the physicochemical properties of this compound?

Methodological Answer:

X-ray studies reveal that intermolecular interactions (e.g., N–H⋯N hydrogen bonds and S⋯S contacts) govern crystal packing. For example, H-bonded dimers in triclinic systems form ribbons via non-classical C–H⋯O interactions, impacting solubility and thermal stability . Computational modeling (e.g., Hirshfeld surface analysis) can correlate packing motifs with dissolution rates or hygroscopicity, which are critical for formulation studies.

Advanced: What pharmacological activities are associated with benzothiazole-acetamide derivatives?

Methodological Answer:

Benzothiazole derivatives exhibit diverse bioactivities:

- Enzyme Inhibition : Compounds like 2-({2-[(2-{[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)amino]-2-oxoethyl}sulfanyl)-N-(2-naphthyl)acetamide inhibit Helicobacter pylori succinate dehydrogenase (IC₅₀ = 2.9 µM) .

- Receptor Binding : Structural analogs (e.g., dopamine D2/D3 receptor ligands) are explored for Parkinson’s disease. Key assays include radioligand displacement studies and functional cAMP assays .

- Structure-Activity Relationships (SAR) : Modifications at the 6-position (e.g., propylamino vs. acetamide groups) significantly alter potency and selectivity .

Advanced: What computational tools are recommended for refining crystallographic data of this compound?

Methodological Answer:

The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement. Key features include:

- Robust Parameterization : Handles high-resolution data and twinned crystals, critical for resolving disorder in tetrahydrobenzothiazole rings .

- Hydrogen Bond Analysis : Automatically detects and refines hydrogen-bonding networks, as seen in acetamide dimers .

- Validation Tools : PLATON or CCDC Mercury validate geometry and flag outliers (e.g., unusual torsion angles) .

Advanced: How can researchers mitigate stereochemical uncertainties during synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.